1-Ethyl-1-methylpyrrolidinium bromide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

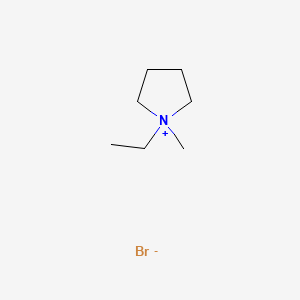

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

1-ethyl-1-methylpyrrolidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N.BrH/c1-3-8(2)6-4-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJQQUGSPDBDRM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049347 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69227-51-6 | |

| Record name | N-Ethyl-N-methylpyrrolidinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidinium, 1-ethyl-1-methyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidinium, 1-ethyl-1-methyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-1-methylpyrrolidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1-methylpyrrolidinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-1-methylpyrrolidinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Purification of 1 Ethyl 1 Methylpyrrolidinium Bromide

The primary method for synthesizing 1-Ethyl-1-methylpyrrolidinium (B14711122) bromide is through the quaternization of N-methylpyrrolidine. This reaction involves treating N-methylpyrrolidine with bromoethane. chemicalbook.comchemicalbook.comscientificlabs.co.uk The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic ethyl group of the bromoethane, which results in the formation of the quaternary ammonium (B1175870) salt. This straightforward, one-step synthesis makes the compound readily accessible for various research applications. nih.gov

Following the synthesis, purification is crucial to remove any unreacted starting materials or byproducts. A common purification technique involves washing the resulting product. For instance, in the synthesis of a related compound, 1-butyl-1-methylpyrrolidinium (B1250683) bromide, the solid product was washed with a mixture of acetone and diethyl ether. acs.org This process helps to remove impurities, yielding a purified solid product. The final step typically involves drying the compound, often under vacuum, to remove any residual solvent. acs.orgmdpi.com

Physicochemical Properties of 1 Ethyl 1 Methylpyrrolidinium Bromide

1-Ethyl-1-methylpyrrolidinium (B14711122) bromide is a white to off-white or light yellow crystalline solid. guidechem.comchemicalbook.com It is soluble in water. guidechem.comchemicalbook.comfishersci.no The compound is known for its high thermal stability and low volatility, which are characteristic features of ionic liquids. cymitquimica.comchemimpex.com These properties are advantageous for applications that require elevated temperatures. cymitquimica.com

Below is a table summarizing some of the key physicochemical properties of 1-Ethyl-1-methylpyrrolidinium bromide.

| Property | Value |

| Molecular Formula | C₇H₁₆BrN |

| Molecular Weight | 194.11 g/mol |

| Appearance | White to orange crystalline powder |

| Melting Point | >260 °C |

| Solubility | Soluble in water |

Note: Data sourced from multiple references. chemimpex.comsigmaaldrich.comiolitec.denih.govroco.global

Applications in Energy Storage Technologies

Role as a Bromine-Sequestering Agent in Redox Flow Batteries

1-Ethyl-1-methylpyrrolidinium (B14711122) bromide is utilized as a bromine-sequestering agent (BSA) in zinc/bromine and vanadium bromide redox flow batteries. nbinno.comresearchgate.net In these energy storage systems, the evolution of bromine gas at the positive electrode during charging can lead to self-discharge and pose safety concerns due to the hazardous and volatile nature of bromine. researchgate.net

Research Findings on the Performance of 1-Ethyl-1-methylpyrrolidinium Bromide (MEP) in Vanadium Bromide Redox Flow Batteries

| Parameter | Observation |

|---|---|

| Function | Reduces Br₂ vapor pressure |

| Effect on Electrode Reactions | Does not alter the mechanism of electrode reactions |

| Impact on Cell Efficiency | Can lead to lower average cell efficiencies |

| Reason for Efficiency Decrease | Potential increase in membrane resistance due to fouling |

Electrolyte Applications in Electrochromic Devices

While ionic liquids are being extensively researched for their potential as electrolytes in electrochromic devices (ECDs) due to their low volatility, high thermal stability, and wide electrochemical windows, specific research detailing the use of this compound in this application is not widely documented in publicly available literature. mdpi.comnih.gov However, the broader class of pyrrolidinium-based ionic liquids has shown promise in this area.

For instance, research on other pyrrolidinium (B1226570) ionic liquids, such as 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethanesulfonyl)imide, has demonstrated their suitability as electrolytes in ECDs. mdpi.com These related compounds exhibit good ionic conductivity and electrochemical compatibility with common electrochromic materials like tungsten trioxide and Prussian blue. researchgate.netmdpi.com They can facilitate the reversible switching of the device between its colored and bleached states with good stability over numerous cycles. researchgate.netmdpi.com The inherent properties of the pyrrolidinium cation suggest that this compound could potentially be investigated for similar applications, though specific performance data is not available.

Illustrative Performance of a Related Pyrrolidinium-Based Ionic Liquid Electrolyte in an Electrochromic Device

| Parameter | Value/Observation |

|---|---|

| Ionic Liquid | 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide |

| Electrochromic Material | Fe(II)-based metallosupramolecular polymer |

| Ion Storage Layer | Prussian blue |

| Color Change | Blue-violet to colorless |

| Operating Voltage | +3.0 V / -1.5 V |

| Key Advantage | Addresses volatility issues of traditional electrolytes at high temperatures |

This compound as a Green Solvent for Sustainable Chemical Processes

This compound is an ionic liquid recognized for its potential as a green solvent in sustainable chemical processes. Its classification as an environmentally friendly alternative stems from its inherent physicochemical properties, which address some of the primary drawbacks associated with traditional volatile organic compounds (VOCs). These properties include low volatility, high thermal stability, and enhanced solubility for a range of polar and non-polar compounds. researchgate.net The use of such ionic liquids is a key aspect of green chemistry initiatives, which aim to reduce the ecological footprint of industrial processes by minimizing harmful emissions and waste. researchgate.net

Conventional volatile organic solvents (VOCs) are major contributors to air pollution and pose health risks due to their high vapor pressures. researchgate.net In contrast, this compound, as an ionic liquid, has a negligible vapor pressure, which significantly reduces its emission into the atmosphere during use. nbinno.com This low volatility is a defining characteristic that makes it a more sustainable option. Furthermore, its high thermal stability allows for its use in chemical reactions requiring elevated temperatures without significant degradation, a condition under which many VOCs would decompose or evaporate. researchgate.net

| Property | This compound | Conventional Volatile Organic Solvents (e.g., Toluene, Hexane) |

| Volatility | Negligible vapor pressure | High vapor pressure, leading to significant emissions |

| Thermal Stability | High, stable at elevated temperatures | Often limited, prone to evaporation and decomposition |

| Flammability | Generally low to non-flammable | Often highly flammable |

| Recyclability | Potentially high due to low volatility | Difficult and energy-intensive to recover completely |

| Environmental Impact | Reduced air pollution due to low volatility | Contribute to smog formation and air toxicity |

Advanced Extractive Separations Utilizing this compound

The unique properties of this compound make it a valuable solvent in advanced extractive separation processes. researchgate.net Liquid-liquid extraction is a crucial unit operation in the chemical industry, particularly for separating compounds with similar boiling points, such as aromatic and aliphatic hydrocarbons, which is a challenging and energy-intensive process. uva.esresearchgate.net

Pyrrolidinium-based ionic liquids have demonstrated effectiveness in the separation of aromatic hydrocarbons like benzene (B151609) from aliphatic hydrocarbons. uva.es This is a critical process in the petrochemical industry to produce high-purity aromatic compounds and to meet environmental regulations that limit the aromatic content in fuels. uva.esnih.gov The efficiency of these separations relies on the high solubility of aromatic compounds in the ionic liquid phase, coupled with the low solubility of aliphatic hydrocarbons. researchgate.net Research has shown that pyrrolidinium-based ionic liquids can be promising solvents for this purpose. uva.es

The performance of a solvent in liquid-liquid extraction is primarily evaluated by its selectivity and solute distribution ratio. Selectivity refers to the solvent's ability to preferentially dissolve one component over another, while the solute distribution ratio indicates how the target compound is partitioned between the solvent and the initial phase. Studies on closely related pyrrolidinium-based ionic liquids, such as 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate, provide insight into the potential efficiency and selectivity of this compound. For the separation of benzene from various alkanes, these ionic liquids exhibit high selectivity values, confirming their suitability for this application. uva.es

Table: Extraction of Benzene from Aliphatic Hydrocarbons using a Pyrrolidinium-based Ionic Liquid at 298.15 K Data based on a related compound, 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate, to illustrate the potential performance.

| Ternary System | Selectivity (S) | Solute Distribution Ratio (β) |

| {Octane + Benzene + [BMpyr][TfO]} | > 10 | ~ 0.3 - 0.4 |

| {Decane + Benzene + [BMpyr][TfO]} | > 15 | ~ 0.3 - 0.4 |

| {Dodecane + Benzene + [BMpyr][TfO]} | > 20 | ~ 0.3 - 0.4 |

Source: Adapted from studies on pyrrolidinium-based ionic liquids. uva.es

Deep Eutectic Solvents Incorporating this compound

This compound serves as a hydrogen bond acceptor (HBA) in the formation of Deep Eutectic Solvents (DESs). researchgate.net DESs are mixtures of an HBA and a hydrogen bond donor (HBD) that exhibit a significant melting point depression, often resulting in a liquid state at room temperature. acs.org These solvents share many of the green characteristics of ionic liquids, such as low volatility and non-flammability, but are often cheaper and easier to prepare. nih.gov

Deep eutectic solvents prepared with this compound have shown significant potential for separating various industrial mixtures. By pairing it with hydrogen bond donors like triethylene glycol, diethylene glycol, or ethylene (B1197577) glycol, DESs can be tailored for specific separation challenges. researchgate.netresearchgate.net The effectiveness of these DESs is evaluated by measuring activity coefficients at infinite dilution, which are then used to calculate separation parameters like selectivity and capacity. researchgate.net Research has demonstrated that these DESs are useful for separating mixtures such as alkane-alcohol and acetone-ethanol. researchgate.net Furthermore, they have been identified as effective solvents for the separation of aromatic from aliphatic hydrocarbons (e.g., cyclohexane/benzene). researchgate.net

Table: Separation Performance of this compound Based DESs at 313.15 K

| Deep Eutectic Solvent (DES) | Separation Problem | Selectivity (S∞) | Capacity (k∞) |

| [EMPYR]Br + Ethylene Glycol (1:4) | Cyclohexane / Benzene | 10.49 | 0.17 |

| [EMPYR]Br + Triethylene Glycol (1:2) | Acetone / Ethanol | 1.83 | 0.45 |

| [EMPYR]Br + Diethylene Glycol (1:2) | Acetone / Ethanol | 1.76 | 0.49 |

Source: Data derived from experimental studies on activity coefficients at infinite dilution. researchgate.netresearchgate.net

Thermodynamic Characterization of Solute-Deep Eutectic Solvent Interactions

A fundamental understanding of the interactions between solutes and Deep Eutectic Solvents (DESs) is crucial for designing efficient separation processes. The thermodynamic properties of these interactions, particularly at infinite dilution, provide deep insights into the feasibility and efficiency of using DESs as entrainers or extraction solvents. Research has focused on DESs formed by combining this compound as the hydrogen bond acceptor (HBA) with various hydrogen bond donors (HBDs) like glycerol, ethylene glycol, diethylene glycol, and triethylene glycol.

The intermolecular interactions between the solute and the DES are characterized by determining the activity coefficients at infinite dilution (γ∞ 13). These values are critical for calculating key separation parameters such as selectivity (S∞) and capacity (k∞). Further thermodynamic insights are obtained by calculating the excess partial molar properties at infinite dilution, including excess partial molar enthalpies (ΔH₁E,∞), Gibbs free energy (ΔG₁E,∞), and the entropy term (TrefΔS₁E,∞). These parameters help to elucidate the nature and strength of the interactions occurring between the solvent and solute molecules.

For instance, studies on DESs composed of this compound and glycols have been conducted to evaluate their potential in separating industrially relevant mixtures, such as alkane-alcohol and acetone-ethanol mixtures. The experimental data, typically obtained using gas-liquid chromatography (GLC), reveals the influence of the hydrogen bond donor's structure on the DES's separation efficiency. The results indicate that the selectivity and capacity of the DES can be tuned by altering the HBD component, demonstrating the "designer" nature of these solvents.

Below is a data table summarizing the separation performance of various this compound-based DESs for the cyclohexane/benzene separation problem at a temperature of 323.15 K.

| Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Selectivity (S∞) for Cyclohexane/Benzene | Capacity (k∞) for Benzene |

| Glycerol | 1:2 | 10.5 | 0.18 |

| Ethylene Glycol | 1:2 | 9.8 | 0.25 |

| Diethylene Glycol | 1:2 | 8.5 | 0.30 |

| Triethylene Glycol | 1:2 | 7.9 | 0.35 |

Gas Absorption and Capture Applications

The capture of carbon dioxide (CO₂) and other greenhouse gases is a critical area of environmental research. Ionic liquids and Deep Eutectic Solvents have emerged as promising candidates for CO₂ capture due to their low volatility, high thermal stability, and tunable chemical and physical properties. While specific experimental data on the gas absorption capacity of DESs based on this compound are not extensively documented in the reviewed literature, the general principles and findings for similar DES systems suggest their potential in this application.

The absorption of CO₂ in DESs can occur through physical or chemical mechanisms, or a combination of both, depending on the chemical nature of the HBA and HBD. For non-functionalized DESs, CO₂ absorption is primarily a physical process, driven by Henry's law. The solubility of CO₂ is influenced by factors such as the free volume within the solvent and the strength of the intermolecular interactions. In DESs containing functional groups like amines, CO₂ can be captured through chemical reactions, leading to a higher absorption capacity.

The performance of different DESs in CO₂ capture varies significantly with their composition. For example, studies on phosphonium- and ammonium-based DESs have shown a range of CO₂ solubilities. The choice of both the cation and the anion in the salt, as well as the nature of the hydrogen bond donor, plays a crucial role in determining the gas absorption performance.

To provide a comparative context, the following table presents the CO₂ absorption capacities of various types of Deep Eutectic Solvents. It is important to note that these values are for different DES systems and are intended to illustrate the range of performance achievable.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Temperature (K) | Pressure (bar) | CO₂ Absorption (mol CO₂/mol DES) |

| Choline chloride | Urea | 1:2 | 298.15 | 10 | 0.045 |

| Choline chloride | Glycerol | 1:2 | 303.15 | 1 | 0.021 |

| Tetrabutylammonium bromide | Levulinic acid | 1:2 | 313.15 | 1 | 0.038 |

| Methyltriphenylphosphonium bromide | Ethylene glycol | 1:3 | 303.15 | 1 | 0.029 |

Further research is needed to quantify the specific performance of this compound-based DESs for gas absorption and capture applications.

Characterization and Analysis of 1 Ethyl 1 Methylpyrrolidinium Bromide

Synthetic Pathways for this compound Synthesis

The primary and most direct route for synthesizing this compound is through the quaternization of a tertiary amine. This method forms the foundation of its laboratory and potential industrial-scale production.

Quaternization Reactions Involving N-Methylpyrrolidine and Bromoethane

The synthesis of this compound is effectively achieved by the reaction of N-methylpyrrolidine with bromoethane. chemicalbook.comchemicalbook.com This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the nitrogen atom of the N-methylpyrrolidine acts as a nucleophile, attacking the electrophilic ethyl group of bromoethane. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond, and simultaneously, the carbon-bromine bond is cleaved, resulting in the bromide ion as the leaving group.

The reaction is typically carried out in a suitable solvent, with polar aprotic solvents such as acetonitrile being commonly employed for similar quaternization reactions as they can solvate the cation formed without interfering with the nucleophile. nih.gov The reaction mixture is often heated to increase the rate of reaction. A study on a similar quaternization noted that heating at 80°C for 48 hours in acetonitrile resulted in a quantitative yield. nih.gov The general reaction scheme is as follows:

N-Methylpyrrolidine + Bromoethane → this compound

The resulting product is an ionic salt consisting of the 1-Ethyl-1-methylpyrrolidinium cation and a bromide anion.

Table 1: Illustrative Synthesis Parameters for Pyrrolidinium Bromide Salts via Quaternization

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Reactants | N-Methylpyrrolidine, Bromoethane | Direct alkylation of the tertiary amine. |

| Solvent | Acetonitrile | A polar aprotic solvent that facilitates SN2 reactions. |

| Temperature | 60-80 °C | Elevated temperature increases reaction kinetics. nih.govchemrxiv.org |

| Reaction Time | 48-72 hours | Sufficient time to ensure the reaction proceeds to completion. nih.govchemrxiv.org |

| Stoichiometry | Slight excess of Bromoethane | Can help drive the reaction to completion, though may require removal during purification. |

Advanced Purification and Characterization Techniques for Research-Grade this compound

Achieving research-grade purity (>98%) requires post-synthesis purification to remove unreacted starting materials, solvent residues, and any by-products.

The crude product, often obtained as a solid after the reaction, is typically subjected to a series of washing and recrystallization steps. Solvents in which the starting materials are soluble but the ionic liquid product is not, such as diethyl ether or ethyl acetate, are used to wash the crude solid. nih.govchemrxiv.org This process effectively removes unreacted N-methylpyrrolidine and bromoethane.

For further purification, recrystallization from a suitable solvent like acetonitrile can be employed. chemrxiv.org This process involves dissolving the compound in a minimum amount of hot solvent and allowing it to cool slowly, leading to the formation of high-purity crystals. Another common technique for decolorizing and removing non-ionic impurities from ionic liquids is treatment with activated carbon. chemrxiv.org The crude ionic liquid is dissolved, stirred with activated carbon, and then filtered to remove the carbon and the adsorbed impurities. Finally, the purified salt is dried under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove any residual volatile solvents and water. chemrxiv.org

Confirmation of the structure and assessment of purity are conducted using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the 1-Ethyl-1-methylpyrrolidinium cation by identifying the chemical shifts and integrations of the protons and carbons in the ethyl, methyl, and pyrrolidinium ring groups. nih.gov

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the mass of the cation (C₇H₁₆N⁺), which has a calculated mass of approximately 114.13 Da. asianpubs.org

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about the vibrational modes of the molecule, confirming the presence of characteristic C-H and C-N bonds. nih.gov

Optimization Strategies for Enhanced Synthetic Yields and Reduced Impurity Profiles

Optimizing the synthesis of this compound involves manipulating reaction parameters to maximize the conversion of reactants into the desired product while minimizing the formation of impurities.

Key optimization strategies include:

Solvent Selection : The choice of solvent is critical. While acetonitrile is effective, other polar aprotic solvents could be investigated to determine their effect on reaction rate and yield. A comparative study on a similar synthesis found that acetone was not a suitable replacement for acetonitrile, and the absence of a solvent led to very low yields. semanticscholar.org

Temperature Control : The reaction temperature must be carefully controlled. While higher temperatures accelerate the reaction, they can also lead to the evaporation of volatile reactants like bromoethane or potential side reactions. semanticscholar.org Finding the optimal temperature that balances reaction rate and stability is key.

Stoichiometric Ratio : Adjusting the molar ratio of the reactants can significantly impact the yield. Using a slight excess of the alkylating agent, bromoethane, can help to ensure that all the N-methylpyrrolidine is consumed, pushing the reaction equilibrium towards the product. However, a large excess must be avoided as it complicates the purification process.

Purification Protocol : Optimizing the purification process itself is crucial for reducing the impurity profile. This includes selecting the most effective washing and recrystallization solvents and determining the optimal amount and contact time for activated carbon treatment to remove color and other trace impurities without significant product loss. researchgate.netmdpi.com

Electrochemical Stability Window Determination

The electrochemical stability window (ESW) is a critical parameter for any electrolyte, defining the potential range within which it remains stable without undergoing oxidation or reduction. For pyrrolidinium-based ionic liquids, the ESW is known to be substantial, making them suitable for a variety of electrochemical applications. Studies on analogous N-alkyl-N-methylpyrrolidinium ionic liquids with anions like bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) have demonstrated exceptionally wide electrochemical windows, often exceeding 5.5 V. For instance, N-butyl-N-methylpyrrolidinium TFSI exhibits a stability window of about 5.5 V. Boronium-based ionic liquids with N-alkylpyrrolidinium substituents have shown even wider windows, surpassing 6 V.

While specific values for this compound are not extensively reported in isolation, the cathodic limit is dictated by the reduction of the pyrrolidinium cation, and the anodic limit is determined by the oxidation of the bromide anion. The oxidation of bromide to bromine and subsequently to polybromides occurs at a much lower potential than the oxidation of anions like [TFSI]⁻. Therefore, the electrochemical window of this compound is anodically limited by the Br⁻/Br₃⁻ redox couple. Research on bromide oxidation in other ionic liquids, such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, shows that this process occurs in distinct steps, starting with the oxidation of bromide to bromine.

Ionic Conductivity Studies and Mechanisms in this compound-Based Electrolytes

Ionic conductivity is a measure of an electrolyte's ability to conduct charge and is fundamentally important for its performance in electrochemical devices. The conductivity of pyrrolidinium-based ionic liquids is influenced by factors such as ion size, viscosity, and temperature.

In systems where this compound forms polybromides (MEPBr₂ₙ₊₁), the mechanism of charge transport becomes exceptionally efficient. The apparent diffusion coefficients for redox species in these polybromide melts have been measured by electrochemical impedance spectroscopy to be in the range of 6 × 10⁻⁴ to 3 × 10⁻³ cm² s⁻¹, which is two to three orders of magnitude higher than in typical aqueous solutions. This ultrafast mass transport is attributed to a Grotthuss-type "hopping" mechanism, where bromide ions and bromine molecules are exchanged through the polybromide chain network (e.g., Br⁻ + Br₂ ⇌ Br₃⁻), facilitating rapid charge transfer without the need for significant physical displacement of the ions themselves aip.org.

Heterogeneous Electron Transfer Kinetics at the Ionic Liquid-Electrode Interface

The kinetics of heterogeneous electron transfer (ET) at the interface between an electrode and an ionic liquid electrolyte are fundamental to the performance of any electrochemical process. In systems containing this compound, particularly in its polybromide form (a redox-active ionic liquid), these kinetics can be directly studied.

The exceptionally fast mass transport of bromine species in 1-ethyl-1-methylpyrrolidinium polybromide (MEPBr₂ₙ₊₁) allows for the creation of conditions where the measured current is limited by the rate of electron transfer rather than diffusion. This unique feature enables the direct investigation of ET kinetics over a wide potential window aip.orgresearchgate.net. The standard heterogeneous electron transfer rate constant (k⁰) for redox processes in ionic liquids can be determined using techniques like cyclic voltammetry. For comparison, in a ferrocene-modified ionic liquid system, k⁰ was determined to be 4.25 x 10⁻³ cm s⁻¹ researchgate.netmdpi.com. The study of Br₂ reduction in MEPBr₂ₙ₊₁ provides a model system to explore the influence of the electrical double layer structure on these kinetics aip.orgresearchgate.net.

Reorganization Energy Analysis in Polybromide Redox-Active Ionic Liquids

According to Marcus theory, the reorganization energy (λ) is a key parameter that governs the activation barrier for electron transfer, reflecting the energy required to structurally rearrange the solvent and the redox species from their initial to final state configurations. In the context of polybromide ionic liquids derived from this compound, the reorganization energy for the reduction of Br₂ has been determined by fitting experimental voltammetric data to the Marcus-Hush-Chidsey (MHC) model arxiv.orgaip.orgresearchgate.net.

The MHC model is particularly suitable for these systems because the electron transfer-limited voltammograms allow for a clear analysis of the relationship between current and overpotential, which is directly linked to λ arxiv.orgaip.org. This analysis provides insights into the microscopic environment at the inner Helmholtz plane (IHP) of the electrical double layer, where the electron transfer event occurs. The reorganization energy is sensitive to the dielectric environment and the solvation structure of the redox-active species at the interface aip.org. By measuring λ on different electrode materials (e.g., Platinum, high-entropy alloys), it has been shown that λ correlates with the electrode's work function and potential of zero charge, indicating that the surface charge of the electrode modulates the ionic structure and solvation energy within the IHP aip.org.

Mechanistic Insights into Redox Processes in this compound Media

This compound is widely used as a bromine complexing agent in zinc-bromine redox flow batteries nih.gov. Its primary function is to sequester the bromine generated during the charging process, thereby reducing its vapor pressure and preventing self-discharge reactions. This sequestration involves the reaction of bromide ions (Br⁻) with elemental bromine (Br₂) to form polybromide anions, primarily tribromide (Br₃⁻).

The fundamental redox process is the two-electron oxidation of bromide to bromine: 2Br⁻ ⇌ Br₂ + 2e⁻

This is followed by a rapid homogeneous chemical reaction in the electrolyte: Br₂ + Br⁻ ⇌ Br₃⁻ researchgate.net

Application of Cyclic Voltammetry, Linear Sweep Voltammetry, and Electrochemical Impedance Spectroscopy

A suite of electrochemical techniques is employed to investigate the properties of this compound systems.

Cyclic Voltammetry (CV) is used to determine the electrochemical stability window, study redox mechanisms, and probe electron transfer kinetics nih.govmonash.edu. In studies of bromide oxidation in ionic liquids, CV reveals the multi-step nature of the process, with distinct peaks for the formation of bromine and its subsequent reactions researchgate.net. In polybromide systems, the unique mass transport properties lead to voltammograms where the current plateau is governed by electron-transfer kinetics, allowing for the application of models like the Marcus-Hush-Chidsey theory aip.org.

Linear Sweep Voltammetry (LSV) provides similar information to CV but over a single potential sweep. It is particularly useful for determining the anodic and cathodic limits of the electrochemical stability window of electrolytes researchgate.netmdpi.com. LSV has been used to investigate the oxidation of bromide in various ionic liquids, helping to elucidate the reaction mechanism researchgate.net.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the properties of the electrolyte and the electrode-electrolyte interface ntnu.eduresearchgate.netnih.gov. EIS can be used to determine the ionic conductivity of the electrolyte, the charge transfer resistance of a redox reaction, and the double-layer capacitance nih.gov. In the study of 1-ethyl-1-methylpyrrolidinium polybromide, EIS was used to measure the exceptionally high apparent diffusion coefficients of the redox species, providing evidence for the hopping-based charge transport mechanism aip.org.

The following table summarizes the applications of these techniques in the study of this compound systems.

| Electrochemical Technique | Application in [C₂mpyr]Br Systems | Key Findings |

| Cyclic Voltammetry (CV) | - Determination of redox potentials- Investigation of electron transfer kinetics- Mechanistic studies of bromide oxidation | - Multi-step redox mechanism for Br⁻/Br₂/Br₃⁻- Voltammograms are electron-transfer limited in polybromide melts- Allows for fitting to advanced kinetic models (MHC) |

| Linear Sweep Voltammetry (LSV) | - Determination of electrochemical stability window limits- Detailed study of oxidation/reduction onsets | - Defines the potential range for safe operation in devices- Elucidates the initial steps of bromide oxidation |

| Electrochemical Impedance Spectroscopy (EIS) | - Measurement of ionic conductivity- Determination of charge transfer resistance- Characterization of the electrical double layer- Measurement of diffusion coefficients | - Confirmed exceptionally high apparent diffusion in polybromide melts- Quantifies kinetic barriers at the electrode interface- Provides data on capacitance and interfacial structure |

Double-Layer Capacitance Studies in Pyrrolidinium Ionic Liquid Systems

The electrical double layer (EDL) forms at the interface between an electrode and an electrolyte, and its ability to store charge is quantified by the double-layer capacitance. This property is the basis for the operation of electrochemical double-layer capacitors (EDLCs), or supercapacitors acs.org. Pyrrolidinium-based ionic liquids are promising electrolytes for EDLCs due to their wide electrochemical stability and high ionic concentration researchgate.netrsc.org.

The specific capacitance of activated carbon materials in aqueous electrolytes can range from 100 to over 250 F g⁻¹, depending on the pore structure of the carbon and the electrolyte used mdpi.comumb.educore.ac.uk. While specific capacitance values for this compound are not widely reported, the principles derived from studies of other pyrrolidinium salts are applicable. The bromide anion, being smaller than anions like TFSI⁻, would also influence the EDL structure and resulting capacitance.

Materials Science and Engineering Applications

Incorporation of 1-Ethyl-1-methylpyrrolidinium (B14711122) Bromide into Polymer Electrolyte Formulations

While 1-Ethyl-1-methylpyrrolidinium bromide itself is less commonly incorporated directly into final polymer electrolyte formulations, its primary role is as a key starting material for the synthesis of other functional ionic liquids that are widely used. The bromide anion can be easily exchanged with other anions like bis(fluorosulfonyl)imide ([FSI]⁻) or bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) to create ionic liquids with enhanced electrochemical and thermal properties suitable for electrolyte applications.

The development of polymer-ionic liquid gels, or ionogels, often begins with the synthesis of a functional ionic liquid from a precursor like this compound. For instance, N-ethyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide ([C₂mpyr][FSI]) is synthesized from this compound ([C₂mpyr]Br). This modified ionic liquid can then be combined with a polymer matrix, such as electrospun polyvinylidene fluoride (B91410) (PVdF), and a lithium salt (e.g., LiFSI) to form a solid-state, self-standing electrolyte membrane. rsc.org

These composite electrolytes exhibit promising characteristics for energy storage devices. The incorporation of the pyrrolidinium-based ionic liquid enhances the ionic conductivity and thermal stability of the polymer matrix. Research into these materials involves detailed characterization to optimize their performance. Different weight ratios of the ionic liquid and polymer are prepared to find the optimal balance for properties like ionic conductivity. For example, in one study, a composite with 10 wt% polymer demonstrated the highest conductivity. rsc.org The thermal behavior, morphology, and structural properties are investigated to understand the interactions between the components.

Below is a data table summarizing the characterization of a representative polymer-ionic liquid gel electrolyte developed using an FSI-based ionic liquid derived from this compound.

| Property | Measurement | Conditions |

| Optimal Composition | [C₂mpyr][FSI] with 10 mol% LiFSI and 10 wt% PVdF | Ambient Temperature |

| Ionic Conductivity | High, optimized by varying polymer content | Ambient Temperature |

| Electrochemical Cycling | Stable performance over 500 cycles | 0.13 mA cm⁻² at ambient and 50 °C |

| Physical Form | Solid-state, self-standing membrane | - |

This table presents findings on a composite electrolyte where the ionic liquid component, [C₂mpyr][FSI], is directly synthesized from this compound. rsc.org

Facilitating the Development of Advanced Materials

This compound is a versatile chemical intermediate that facilitates the development of a variety of advanced materials. nbinno.com Its utility extends beyond electrolytes to the synthesis and modification of polymers and the creation of sophisticated nanocomposites. As a raw material, it provides the N-ethyl-N-methylpyrrolidinium cation, a stable structural unit that can be integrated into larger, more complex molecular architectures. nbinno.com

In the realm of polymer synthesis, quaternary ammonium (B1175870) salts like this compound can be used to create functional polymers. For example, polymers containing pyrrolidinium (B1226570) groups can be developed for various applications, including as vehicles for miRNA delivery in the medical field. mdpi.com While this specific bromide salt may not be the direct monomer, it serves as a model and precursor for creating the necessary cationic functionalities within the polymer structure. These cationic polymers are capable of condensing with nucleic acids through ionic interactions, forming polyplexes. mdpi.com

The synthesis of polymer nanocomposites can also be facilitated by this compound. Ionic liquids are known to be effective dispersing agents for nanoparticles within a polymer matrix, preventing agglomeration and ensuring a homogeneous distribution that enhances the final material's properties. The general properties of ionic liquids—thermal stability, low volatility, and tunable solubility—make them suitable for such applications. cymitquimica.com Although direct studies detailing the use of this compound for this purpose are not prevalent, its role as a precursor to other ionic liquids used in nanocomposite formation is a key contribution. cymitquimica.com

Theoretical and Computational Investigations of 1 Ethyl 1 Methylpyrrolidinium Bromide

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of the 1-ethyl-1-methylpyrrolidinium (B14711122) ([C₂C₁Pyr]⁺) cation and its interaction with the bromide anion.

The five-membered pyrrolidinium (B1226570) ring is not planar. DFT calculations have shown that the ring can adopt several low-energy conformations, primarily the "envelope" and "twist" forms. researchgate.net In the envelope conformation, one atom is out of the plane formed by the other four, while in the twist conformation, two atoms are located on opposite sides of the plane constructed by the remaining three. researchgate.net

The energy difference between these conformers can be very small, often just a few kilojoules per mole, meaning that multiple conformations can coexist at room temperature. researchgate.net The specific conformation adopted can be influenced by the nature of the alkyl substituents on the nitrogen atom and the identity of the counter-anion. For the 1-ethyl-1-methylpyrrolidinium cation, the orientation of the ethyl and methyl groups relative to the ring further increases the number of possible stable conformers. This conformational flexibility is a key characteristic of the cation, influencing the packing and macroscopic properties of the ionic liquid.

The electrochemical stability window (ESW) of an ionic liquid is a critical parameter for its use in electrochemical devices. The ESW is the potential range within which the ionic liquid is neither oxidized nor reduced. nih.gov This window can be theoretically predicted by calculating the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Computational Parameter | Significance for 1-Ethyl-1-methylpyrrolidinium Bromide |

| Conformational Energy | Determines the population of different ring (envelope, twist) and side-chain conformers at a given temperature. |

| HOMO Energy Level | Primarily associated with the bromide anion; predicts the susceptibility to oxidation (anodic limit). |

| LUMO Energy Level | Associated with the pyrrolidinium cation; predicts the susceptibility to reduction (cathodic limit). |

| HOMO-LUMO Gap | Correlates directly with the overall electrochemical stability window (ESW) of the ionic liquid. |

Molecular Dynamics Simulations for Understanding Ionic Liquid Behavior and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of ions and their interactions over time. By simulating a system containing many ion pairs, MD can predict macroscopic properties like density and viscosity and offer detailed insights into the liquid's nanostructure. mdpi.com

For pyrrolidinium-based ionic liquids, MD simulations have been used to study their behavior at interfaces, which is crucial for applications in batteries and capacitors. rsc.org These simulations have revealed that near a charged graphene electrode, pyrrolidinium cations tend to form more ordered layers compared to imidazolium-based cations. rsc.org Specifically, the pyrrolidinium rings often prefer to lie parallel to the electrode surface. rsc.org

The accuracy of MD simulations heavily relies on the quality of the force field, which defines the potential energy of the system. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) are commonly used for ionic liquids. mdpi.com In some cases, the charges on the atoms are scaled (e.g., to 70-80% of their full integer value) to implicitly account for polarization effects and better reproduce experimental properties such as diffusion coefficients and conductivity. nih.govacs.org

COSMO-RS Modeling for Solvent Design and Predictive Interactions

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method that combines quantum chemical calculations with statistical thermodynamics to determine the thermodynamic properties of fluids and solutions. scm.comresearchgate.net The method first calculates the screening charge density on the surface of each molecule (the σ-profile) using quantum chemistry. ua.ptipb.pt These σ-profiles are then used in a statistical mechanics framework to predict properties like activity coefficients, solubilities, and partition coefficients without the need for extensive experimental data. scm.comrsc.org

COSMO-RS is particularly valuable for solvent screening and design. For applications involving this compound, this model can be used to:

Predict its solubility in various organic solvents or water.

Screen for co-solvents that could optimize its properties for a specific application.

Estimate its capacity for dissolving other compounds, such as polymers or active pharmaceutical ingredients. researchgate.net

The predictive power of COSMO-RS allows for rapid computational screening of thousands of potential solvent systems, significantly reducing the experimental effort required to identify optimal mixtures for processes like extraction or crystallization. scm.com

Computational Studies on Polybromide Formation Mechanisms and Sequestration Efficiency

This compound is widely used as a bromine-sequestering agent in redox flow batteries, particularly zinc-bromine and vanadium-bromine systems. researchgate.netchemicalbook.com During battery charging, elemental bromine (Br₂) is generated at the positive electrode. This bromine is volatile and highly corrosive, and its migration to the negative electrode can cause self-discharge and reduce battery efficiency.

The 1-ethyl-1-methylpyrrolidinium cation acts as a complexing agent, reacting with the generated bromine and bromide ions to form polybromide anions (e.g., Br₃⁻, Br₅⁻). These polybromide species are typically confined within an oily, liquid-phase complex that is immiscible with the aqueous electrolyte, thereby sequestering the bromine and preventing its harmful migration. researchgate.net

Computational studies are employed to understand the thermodynamics and mechanisms of this sequestration process. Quantum chemical calculations can determine the binding energies and structures of the various polybromide anions complexed with the pyrrolidinium cation. These studies help to elucidate the factors that contribute to efficient bromine capture and the stability of the resulting polybromide phase, guiding the design of even more effective sequestering agents for advanced battery technologies. researchgate.net

| Computational Method | Application to this compound | Key Insights |

| Quantum Chemistry (DFT) | Molecular structure, electronic properties, reaction mechanisms. | Cation conformation, HOMO-LUMO gap (ESW), polybromide binding energies. |

| Molecular Dynamics (MD) | Bulk liquid behavior, transport properties, interfacial structure. | Ion packing, diffusion, orientation at electrodes, density, viscosity. |

| COSMO-RS | Thermodynamic properties of solutions, solvent screening. | Solubility, activity coefficients, phase equilibria, interaction prediction. |

Environmental Impact and Safety Research

Assessment of N-Nitrosamine Formation Potential of 1-Ethyl-1-methylpyrrolidinium (B14711122) Bromide

A significant area of investigation is the potential for 1-Ethyl-1-methylpyrrolidinium bromide to act as a precursor for the formation of N-nitrosamines (NAs). scholaris.ca N-nitrosamines are a class of compounds classified as probable human carcinogens, raising concerns about their presence in drinking water sources. scholaris.ca The chemical structure of the 1-ethyl-1-methylpyrrolidinium cation, which contains an alkyl quaternary amine, resembles other known N-nitrosamine precursors. scholaris.ca

Research has demonstrated that this compound reacts with monochloramine, a common disinfectant used in drinking water treatment, to form N-nitrosamines. scholaris.ca In a study evaluating its nitrosamine formation potential, this compound was subjected to reactions with pre-formed monochloramine under various conditions. The formation of N-nitrosamine byproducts was confirmed through these laboratory experiments. scholaris.ca The study highlights that the disposal of ionic liquids like this compound needs careful consideration to prevent the contamination of drinking water sources. scholaris.ca

The reaction between this compound and monochloramine was found to produce two specific N-nitrosamine byproducts: N-nitrosomethylethylamine (NMEA) and N-nitrosopyrrolidine. scholaris.ca The identification and quantification of these byproducts were achieved using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). scholaris.ca

The study revealed that this compound is a more productive precursor to N-nitrosamines compared to another ionic liquid, 1-ethyl-3-methylimidazolium bromide, under all tested conditions. scholaris.ca The yield of nitrosamines from this compound was found to be on the same order of magnitude as polydiallyldimethylammonium chloride, a known N-nitrosodimethylamine precursor. scholaris.ca

Table 1: N-Nitrosamine Byproducts from the Reaction of this compound with Monochloramine

| Precursor Compound | Disinfectant | Identified N-Nitrosamine Byproducts |

|---|---|---|

| This compound | Monochloramine | N-nitrosomethylethylamine (NMEA) |

Strategies for Minimizing Environmental Release and Mitigating Lifecycle Impacts

Given the potential for this compound to form harmful byproducts, strategies to prevent its release into the environment are crucial. The primary concern is the contamination of water bodies through industrial waste streams. scholaris.ca

General strategies for mitigating the environmental impact of ionic liquids, which are applicable to this compound, include:

Wastewater Treatment: Implementing advanced oxidation processes and other remediation techniques in industrial wastewater treatment can help to degrade ionic liquids before discharge. rsc.org

Responsible Disposal: Careful consideration and management of the disposal of waste containing this ionic liquid are essential to prevent it from entering drinking water sources. scholaris.ca

Green Chemistry Principles: The development and application of "greener" and more biodegradable ionic liquids are an ongoing area of research to reduce the long-term environmental consequences of their use. nih.govnih.gov

Controlled Release Formulations: In agricultural applications, exploring controlled-release formulations could enhance the efficacy of agrochemicals and reduce environmental runoff. nbinno.com

Further research is needed to elucidate the reaction mechanisms fully and to identify all major products of the reaction between this compound and water disinfectants. scholaris.ca This knowledge will be vital in developing more targeted and effective strategies for risk assessment and environmental mitigation.

Future Research Directions and Emerging Applications

Development of Novel Functionalized 1-Ethyl-1-methylpyrrolidinium (B14711122) Bromide Derivatives

Future research will heavily focus on the rational design and synthesis of new functionalized derivatives of 1-Ethyl-1-methylpyrrolidinium bromide to tailor its physicochemical properties for specific applications. By chemically modifying the core pyrrolidinium (B1226570) cation or substituting the bromide anion, researchers can fine-tune characteristics such as viscosity, thermal stability, conductivity, and solute interaction.

One promising area is the incorporation of functional groups onto the cation's alkyl chains. For instance, adding carboxylic acid groups has been explored in related pyrrolidinium structures to enhance solubility and modify bromine complexation behavior in redox flow batteries. Similarly, introducing ether linkages could alter solvent properties and improve ion mobility, which is beneficial for electrolyte applications. mdpi.comnih.gov Research into dicationic pyrrolidinium compounds, where two cationic centers are linked by a spacer, has shown that such structures can exhibit unique surface activity and biological properties compared to their mono-cationic counterparts. nih.gov

The development of these derivatives allows for the creation of task-specific ionic liquids with enhanced performance. For example, stronger-binding bromine complexing agents can improve the efficiency of energy storage systems. researchgate.netmdpi.com The systematic study of structure-property relationships in these novel compounds is crucial for accelerating their adoption in advanced materials and chemical processes.

Expansion of Application Domains in Renewable Energy Systems and Industrial Processes

While this compound is already recognized for its role in energy storage, significant potential exists for expanding its application domains. In renewable energy, its primary role is as a bromine complexing agent (BCA) in zinc-bromine and vanadium-bromide redox flow batteries (RFBs). researchgate.netnih.gov These batteries are critical for grid-scale energy storage to support the intermittent nature of renewable sources like solar and wind. Future work will aim to optimize its performance in these systems and explore its use in other next-generation battery chemistries. mdpi.com

Beyond energy storage, its utility in various industrial processes is a major area for growth. Its properties as an ionic liquid make it a promising "green" solvent, offering an environmentally friendlier alternative to volatile organic compounds in chemical synthesis and separation processes. acs.org Research has demonstrated its potential in separating specific hydrocarbons, such as hexan-1-ene from hexane. Further exploration could see its use in a wider range of extraction and purification processes, including those for valuable metals or bioactive compounds. Additionally, it can serve as a co-catalyst in reactions like the cycloaddition of CO2 with epoxides to produce cyclic carbonates, contributing to carbon capture and utilization technologies.

Design and Engineering of Integrated Chemical Processes

A significant future direction is the design of integrated chemical processes that leverage the multifunctional nature of this compound. Process intensification, which aims to combine multiple operations (like reaction, separation, and catalysis) into a single, more efficient unit, is a key goal in modern chemical engineering.

Given that this ionic liquid can function as both a solvent and a catalyst, processes can be engineered where it first facilitates a chemical reaction and then serves as the extraction medium for the product. This eliminates the need for intermediate separation steps and additional solvents, leading to reduced waste, lower energy consumption, and smaller plant footprints. Its role in redox flow batteries is an existing example of an integrated process, where it dynamically complexes and releases bromine as part of the electrochemical charge-discharge cycle. researchgate.net Future research will focus on designing similar integrated systems for organic synthesis, biomass processing, and pollution remediation.

Exploration of Advanced In Situ Characterization Techniques

To fully understand and optimize the behavior of this compound in complex environments, the application of advanced in situ characterization techniques is essential. These methods allow researchers to observe molecular interactions and structural changes in real-time, directly within an operating system like a battery or a chemical reactor.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can provide invaluable molecular-level insights. unimib.itcsic.es For instance, NMR can monitor the state of charge and detect decomposition pathways of electrolytes in real-time within a flow battery. csic.es Raman spectroscopy can identify the formation and dissociation of polybromide complexes, offering a window into the compound's mechanism as a bromine sequestering agent. unimib.it Other powerful techniques include X-ray absorption spectroscopy (XAS) and transmission electron microscopy (TEM), which can probe the electronic structure and nanoscale morphology of electrode-electrolyte interfaces during electrochemical processes. electrochem.org Applying these advanced methods will accelerate the rational design of improved systems and materials based on this ionic liquid. researchgate.net

Sustainable Synthesis and Recycling Methodologies for this compound

As the use of this compound expands, developing sustainable synthesis and recycling methods becomes imperative to ensure its long-term viability and minimize its environmental footprint. Current synthesis typically involves the quaternization of an amine with an alkyl halide. Future research will explore greener synthesis routes, such as using bio-based precursors, employing solvent-free reaction conditions, or utilizing more energy-efficient methods like microwave irradiation. researchgate.net

Furthermore, establishing robust recycling protocols is crucial for a circular economy approach. After its use in applications like redox flow batteries or as an industrial solvent, the ionic liquid needs to be efficiently recovered and purified for reuse. Research into separation techniques like extraction, membrane filtration, or electrochemical methods to reclaim the compound from spent electrolytes or reaction mixtures will be critical. The development of degradable quaternary ammonium (B1175870) salts, where specific chemical bonds can be broken down under certain environmental conditions, also represents an innovative approach to managing the end-of-life impact of these compounds. rsc.org

Data Tables

Table 1: Comparison of Pyrrolidinium-Based Bromine Complexing Agents

| Compound | Key Feature/Modification | Potential Advantage in RFBs |

|---|---|---|

| This compound | Standard benchmark compound | Well-understood properties, effective bromine sequestration |

| Carboxylic acid-functionalized derivatives | Addition of -COOH group to the cation | May improve aqueous solubility and alter complexation kinetics |

| Ether-functionalized derivatives | Incorporation of ether linkages (-O-) | Could enhance ion mobility and electrolyte conductivity |

Table 2: Emerging Application Domains for this compound

| Domain | Specific Application | Role of Compound |

|---|---|---|

| Renewable Energy Storage | Zinc-Bromine Redox Flow Batteries | Bromine Complexing Agent (BCA) to improve safety and efficiency |

| Green Chemistry | Reaction Solvent / Extraction Medium | Environmentally benign alternative to volatile organic compounds |

| Carbon Capture & Utilization | Cycloaddition of CO2 to epoxides | Co-catalyst to facilitate the formation of valuable carbonates |

| Industrial Separations | Separation of alkenes from alkanes | Selective solvent for extractive distillation processes |

| Advanced Materials | Electrolyte in electrochemical devices | Ionic conductor in next-generation batteries and capacitors |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 1-ethyl-1-methylpyrrolidinium bromide, and how can purity be optimized?

- Methodology : The compound is synthesized via alkylation of N-methylpyrrolidine with bromoethane in anhydrous conditions. A typical procedure involves refluxing the reactants in chloroform or benzene with potassium carbonate as a base to neutralize HBr byproducts. Purification is achieved by recrystallization from chloroform/ethyl acetate or ethanol/acetone mixtures, followed by drying under reduced pressure at 100°C . Purity (>99%) can be verified via NMR, elemental analysis, or ion chromatography.

Q. How does this compound function as a bromine complexing agent (BSA) in zinc-bromine flow batteries?

- Mechanism : The ionic liquid binds free Br₂ to form a polybromide complex (e.g., [C₂C₁pyrr]⁺Br₃⁻), reducing Br₂ volatility and improving electrolyte stability. Electrochemical performance is evaluated using cyclic voltammetry (CV) and galvanostatic charge-discharge tests. Optimal molar ratios (e.g., 0.2 M ionic liquid in 1 M KBr) are critical to balance conductivity and Br₂ confinement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Use N95 masks, chemical-resistant gloves, and safety goggles. Store as a combustible solid (Storage Code 11) in a cool, dry environment. Waste disposal must comply with halogenated solvent regulations. Note that it is listed under restricted substances due to potential environmental persistence .

Advanced Research Questions

Q. Why does this compound underperform compared to TBABr in Br₂ confinement for porous carbon electrodes?

- Analysis : In aqueous electrolytes with porous carbons, TBABr’s surfactant properties enhance electrode wettability, enabling Br₂ infiltration into micropores. In contrast, this compound lacks sufficient surface activity, leading to Br₂ precipitation and irreversible capacity loss. Advanced characterization (BET surface area analysis, in-situ Raman spectroscopy) can quantify pore wettability and Br₂ distribution .

Q. How does this ionic liquid act as a co-catalyst in CO₂/epoxide cycloaddition reactions?

- Catalytic System : Combined with nonahedral Keggin-type rhenium catalysts, the bromide anion facilitates epoxide ring opening, while the cation stabilizes intermediates. Reaction optimization involves varying CO₂ pressure (1–10 bar), temperature (80–120°C), and ionic liquid/catalyst molar ratios. Turnover frequencies (TOFs) are measured via GC-MS or in-situ FTIR .

Q. What thermodynamic insights govern its use in deep eutectic solvents (DES) for hydrocarbon separations?

- Data-Driven Design : When mixed with ethylene glycol (molar ratio 1:2), infinite dilution activity coefficients (γ^∞) for alkanes/alkenes are measured via gas-liquid chromatography at 298–323 K. For example, γ^∞ for hexane in DES is ~3.2 at 298 K, indicating favorable selectivity. Hansen solubility parameters guide solvent selection for specific separations .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。